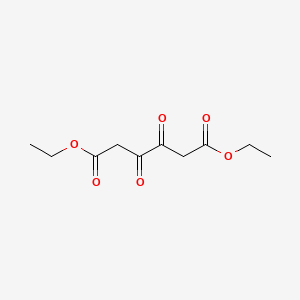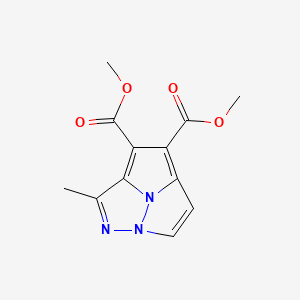
Diethyl ketipate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Diethyl ketipate can be synthesized through the esterification of 3,4-dioxohexanedioic acid with ethanol in the presence of an acid catalyst. The reaction typically involves heating the acid and ethanol mixture under reflux conditions with a strong acid such as sulfuric acid to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous esterification processes where the reactants are fed into a reactor, and the product is continuously removed. This method ensures a high yield and purity of the compound. The reaction conditions are optimized to maintain a balance between reaction rate and product stability.
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl ketipate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The ester groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can react with the ester groups under basic or acidic conditions.
Major Products
Oxidation: Products may include carboxylic acids or other oxidized derivatives.
Reduction: The primary products are diols or alcohols.
Substitution: Substituted esters or amides are common products.
Applications De Recherche Scientifique
Diethyl ketipate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications, including drug design and development.
Industry: Utilized in the production of polymers and other materials due to its reactivity and functional groups.
Mécanisme D'action
The mechanism of action of diethyl ketipate involves its reactivity with various biological and chemical entities. The ester and ketone groups can interact with enzymes and other proteins, potentially inhibiting or modifying their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethyl malonate: Another diethyl ester with similar reactivity but different applications.
Diethyl adipate: Used in polymer production and as a plasticizer.
Diethyl oxalate: Known for its use in organic synthesis and as a reagent.
Uniqueness
Diethyl ketipate is unique due to its dual ketone and ester functionalities, which provide a versatile platform for various chemical reactions and applications. Its structure allows for multiple points of reactivity, making it a valuable compound in synthetic chemistry and industrial processes.
Propriétés
Numéro CAS |
3249-69-2 |
|---|---|
Formule moléculaire |
C10H14O6 |
Poids moléculaire |
230.21 g/mol |
Nom IUPAC |
diethyl 3,4-dioxohexanedioate |
InChI |
InChI=1S/C10H14O6/c1-3-15-9(13)5-7(11)8(12)6-10(14)16-4-2/h3-6H2,1-2H3 |
Clé InChI |
RMJADBFOZDJRAI-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CC(=O)C(=O)CC(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![2-[6-(Carboxymethyl)cyclohex-3-en-1-yl]acetic acid](/img/structure/B12804947.png)






